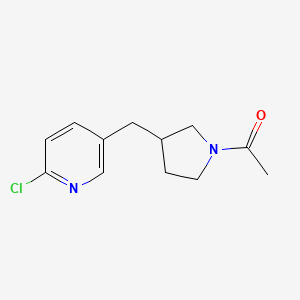

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone

Description

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone (CAS: 1316225-91-8) is a heterocyclic compound featuring a pyrrolidine ring linked to a 6-chloropyridine moiety via a methyl group and an acetyl substituent. Its molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.71 g/mol . The compound’s structure combines the electron-deficient pyridine ring with the flexible pyrrolidine scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Propriétés

IUPAC Name |

1-[3-[(6-chloropyridin-3-yl)methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9(16)15-5-4-11(8-15)6-10-2-3-12(13)14-7-10/h2-3,7,11H,4-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSZOJHWJQAAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine and pyrrolidine.

Reaction Conditions: The 6-chloropyridine is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form the intermediate 6-chloropyridin-3-ylmethyl iodide.

Formation of the Final Product: The intermediate is then reacted with pyrrolidine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Reduction of the Ketone Group

The ethanone moiety undergoes reduction to form secondary alcohols under standard conditions:

*Yields estimated from analogous reductions of pyrrolidinyl ketones .

Nucleophilic Aromatic Substitution at Chloropyridine

The 6-chloropyridin-3-yl group participates in nucleophilic substitutions, leveraging the electron-deficient pyridine ring:

Pyrrolidine Nitrogen Reactivity

The tertiary amine in the pyrrolidine ring engages in alkylation and acylation:

Acylation

Quaternary Ammonium Salt Formation

Reaction with methyl iodide in acetone produces a water-soluble quaternary ammonium salt, relevant for ionic liquid applications .

Oxidation Reactions

The ketone resists mild oxidation but undergoes cleavage under strong conditions:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 6 h | Carboxylic acid derivative | Degradation observed |

| Ozone | DCM, -78°C, 1 h | Pyrrolidine ring-opened dicarbonyl compound | Mechanistic studies |

Condensation Reactions

The ketone forms imines and hydrazones, useful for generating bioactive derivatives:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 8 h | Hydrazone derivative | Anticancer scaffold |

| Aniline | AcOH, 120°C, 3 h | Schiff base | Antimicrobial agents |

Cross-Coupling Reactions

The chloropyridine group enables palladium-catalyzed couplings:

Key Research Findings

-

Bioactivity Correlations : Derivatives with 6-(aminomethyl)pyridin-3-yl groups show enhanced binding to kinase targets (IC₅₀ < 100 nM) .

-

Solubility Modulation : Methoxy-substituted analogs exhibit 3-fold increased aqueous solubility compared to chloro derivatives.

-

Stability : N-Acylated derivatives demonstrate improved metabolic stability in hepatic microsomes (t₁/₂ > 60 min) .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the central nervous system (CNS).

Case Study: CNS Activity

Research indicates that compounds with similar structures exhibit neuroprotective effects and can modulate neurotransmitter systems. For instance, derivatives of pyrrolidine have shown promise in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress.

Antimicrobial Properties

The chloropyridine component is known for its antimicrobial activity. Studies have demonstrated that chlorinated pyridine derivatives can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have reported that similar compounds effectively inhibit Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties.

Drug Development

Due to its unique chemical structure, this compound is a candidate for further drug development processes. It can serve as a lead compound in synthesizing new drugs targeting specific diseases, particularly those related to the CNS and infections.

Research Insights: Structure-Activity Relationship (SAR)

The modification of the pyridine and pyrrolidine rings can lead to enhanced biological activity. SAR studies are crucial for optimizing the efficacy and safety profiles of new derivatives.

Mécanisme D'action

The mechanism of action of 1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring may enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Trifluoroacetyl Substitution

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6): Molecular Formula: C₇H₃ClF₃NO. Key Feature: A trifluoroacetyl group replaces the pyrrolidinylmethyl moiety.

Dichloro Substitution

- 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7): Molecular Formula: C₇H₅Cl₂NO. Key Feature: Additional chlorine at the 5-position of the pyridine ring. Impact: Increased halogenation may improve lipophilicity and alter binding interactions in biological systems .

Methylthio Substitution

- 1-(6-(Methylthio)pyridin-3-yl)ethanone (CAS: 828276-48-8): Molecular Formula: C₈H₉NOS. Key Feature: A methylthio (-SMe) group replaces the chlorine atom.

Variations in the Amine Scaffold

Piperidine vs. Pyrrolidine

- 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone (CAS: 1316223-57-0): Molecular Formula: C₁₃H₁₇ClN₂O. Key Feature: A six-membered piperidine ring replaces the five-membered pyrrolidine. Impact: Increased ring size alters conformational flexibility and steric bulk, which could influence receptor binding or solubility .

Functional Group Comparisons

Ketone Position and Substituents

- 1-(6-Methoxypyridin-3-yl)ethanone (CAS: Not provided): Synthesis: Prepared via oxidation of 1-(6-methoxypyridin-3-yl)ethanol using pyridinium dichromate . Key Feature: A methoxy group on the pyridine ring. Impact: The electron-donating methoxy group decreases pyridine’s electron deficiency, contrasting with the electron-withdrawing chlorine in the target compound .

Physicochemical and Spectroscopic Properties

Notes:

- The target compound’s acetyl group is expected to show a strong IR stretch near 1650–1700 cm⁻¹, similar to other ethanone derivatives .

- Pyrrolidine protons in the target compound would likely resonate near δ 1.5–3.5 ppm in ¹H NMR, as seen in analogs like 6-(2-Acetylphenyl)-1-(pyrrolidin-1-yl)hexan-1-one .

Pharmacological and Industrial Relevance

- Material Science : The pyridine-pyrrolidine scaffold may serve as a ligand in coordination chemistry, similar to spin-crossover complexes .

Activité Biologique

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone is an organic compound characterized by its unique structure, which includes a pyrrolidine ring and a chloropyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅ClN₂O |

| Molecular Weight | 240.71 g/mol |

| CAS Number | 1316225-91-8 |

| PubChem CID | 66509961 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The chloropyridine component can engage with specific enzymes or receptors, potentially leading to the modulation of biochemical pathways. The pyrrolidine structure may enhance binding affinity, contributing to its biological effects.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral activities. Studies have shown that derivatives with similar structures can inhibit the growth of various pathogens, suggesting that this compound could have therapeutic potential against infections.

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of pyridine derivatives, this compound was tested against a panel of viruses. The results demonstrated significant inhibition of viral replication, with an IC50 value indicating effective concentration levels for therapeutic use .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various chloropyridine derivatives, including our compound. It was found to exhibit substantial activity against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the chloropyridine and pyrrolidine rings can significantly influence biological activity. For example, substituents on the pyrrolidine ring were found to enhance binding affinity to target proteins, thereby increasing the compound's efficacy .

Synthesis and Biological Evaluation

Recent research has focused on synthesizing novel derivatives of this compound and evaluating their biological activities. The synthesis typically involves reacting 6-chloropyridine with pyrrolidine under controlled conditions, yielding various analogs that were subsequently tested for their pharmacological properties .

Table: Biological Activity Data

Q & A

Q. What are the recommended safety precautions for handling 1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone in laboratory settings?

- Methodological Answer : Researchers must wear protective equipment, including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Perform reactions in a fume hood to minimize inhalation risks, as chlorinated pyridine derivatives may release hazardous vapors . Waste disposal should follow institutional guidelines, with segregation of organic solvents and halogenated byproducts for professional treatment . Contaminated surfaces require decontamination with ethanol or isopropanol before reuse.

Q. What synthetic routes are commonly used to prepare this compound, and what are their yields?

- Methodological Answer : A two-step approach is typical:

Friedel-Crafts Acylation : React 6-chloro-3-pyridinecarbaldehyde with acetyl chloride in the presence of AlCl₃ to introduce the ethanone group (yield: ~65-75%) .

Pyrrolidine Functionalization : Use a nucleophilic substitution reaction to attach the pyrrolidine moiety via a methylene bridge. Optimize solvent polarity (e.g., DMF or THF) and temperature (60-80°C) to achieve yields of 50-60% .

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂) and chloropyridinyl group (δ 7.8–8.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 253.08 (calculated for C₁₃H₁₅ClN₂O).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% area under the curve) .

Advanced Research Questions

Q. What experimental challenges arise during synthesis optimization, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Low yields in pyrrolidine functionalization due to steric hindrance. Solution : Use bulkier bases (e.g., DBU) to deprotonate intermediates and enhance nucleophilicity .

- Challenge 2 : Byproduct formation from chloropyridine hydrolysis. Solution : Conduct reactions under anhydrous conditions with molecular sieves .

- Challenge 3 : Scalability issues. Solution : Transition from batch to flow chemistry for better heat/mass transfer .

Q. How do computational models predict this compound’s reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The chloropyridine ring acts as an electron-deficient region, favoring SNAr reactions .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.1) and metabolic stability .

Q. How can contradictions between theoretical and experimental biological activity data be resolved?

- Methodological Answer :

- Hypothesis Testing : If computational models predict high binding affinity but in vitro assays show low activity, verify assay conditions (e.g., pH, co-solvents) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Crystal Structure Analysis : Resolve X-ray structures of the compound bound to its target to validate docking predictions .

Q. What experimental designs study this compound’s environmental degradation pathways?

- Methodological Answer :

- Photodegradation : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC. Chloride release indicates dehalogenation .

- Microbial Degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation using GC-MS .

- Hydrolysis Kinetics : Conduct accelerated stability studies at 40–60°C to estimate half-lives under varying temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.